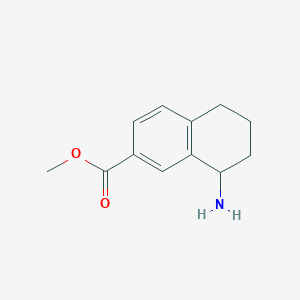![molecular formula C11H11ClN2S B1451656 {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine CAS No. 1082119-61-6](/img/structure/B1451656.png)
{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine
Overview
Description
{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine, also known as CMTMA, is an organic compound that has seen increasing use in many scientific research applications in recent years. CMTMA is a member of the thiazole family of compounds, which are known for their unique properties and potential applications. Additionally, this paper will explore potential future directions for this compound.
Scientific Research Applications
Quantum Chemical and Molecular Dynamics Simulations
Thiazole derivatives, including compounds structurally related to "{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine," have been studied for their potential as corrosion inhibitors for iron. Quantum chemical parameters and molecular dynamics simulations have shown that these molecules can effectively bind to metal surfaces, providing protection against corrosion. This suggests their potential industrial application in protecting metals from degradation (Kaya et al., 2016).
Antiviral Activity
Research into thiazole derivatives has also uncovered their antiviral properties. For instance, 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides have shown specific antiviral activities against tobacco mosaic virus, indicating the potential for these compounds to be developed into antiviral agents (Chen et al., 2010).
Anti-inflammatory Applications
N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been evaluated for their anti-inflammatory activity, particularly as direct inhibitors of 5-lipoxygenase (LOX), a key enzyme in the synthesis of leukotrienes involved in inflammation-related diseases such as asthma and rheumatoid arthritis. This research highlights the therapeutic potential of thiazole derivatives in treating inflammatory conditions (Suh et al., 2012).
Antimicrobial Properties
Several studies have focused on the antimicrobial properties of thiazole compounds. For example, novel 2-amino-4-(4-chlorophenyl) thiazole derivatives have been synthesized and shown to exhibit moderate antibacterial activity against Gram-positive bacteria and high antifungal activity against Candida species. These findings support the potential use of thiazole derivatives as antimicrobial agents (Kubba & Rahim, 2018).
Analgesic Evaluation
The analgesic and anti-inflammatory potential of thiazole/oxazole substituted benzothiazole derivatives has been explored, with some compounds demonstrating significant activity compared to reference drugs. This suggests the potential for developing new pain relief medications based on thiazole chemistry (Kumar & Singh, 2020).
properties
IUPAC Name |
[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c1-7-10(6-13)15-11(14-7)8-4-2-3-5-9(8)12/h2-5H,6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTZWEYPAWLVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



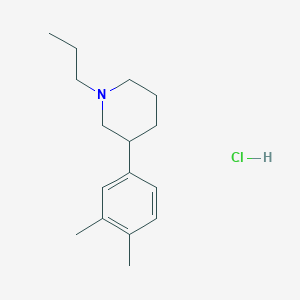
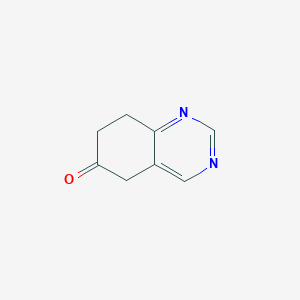
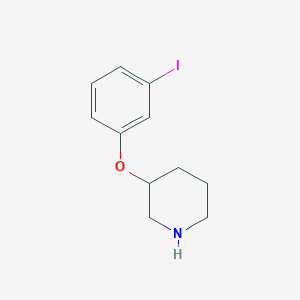
![N-[3-(1H-imidazol-1-yl)propyl]-4,6-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1451579.png)

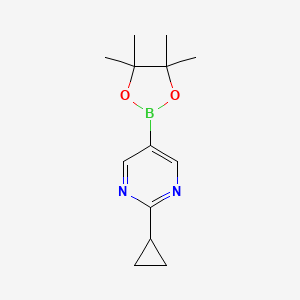
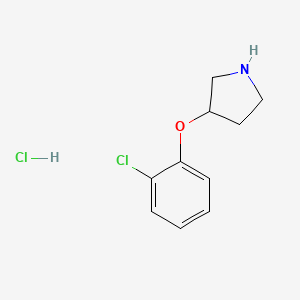

![2-(Trifluoromethyl)benzo[d]thiazol-5-amine](/img/structure/B1451587.png)
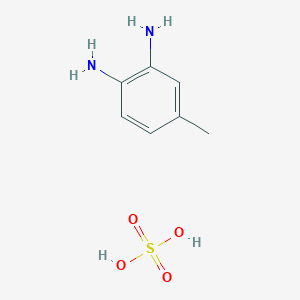
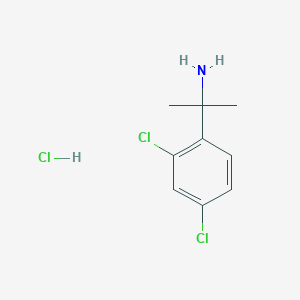
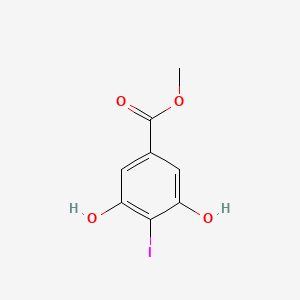
![N'-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide](/img/structure/B1451594.png)
